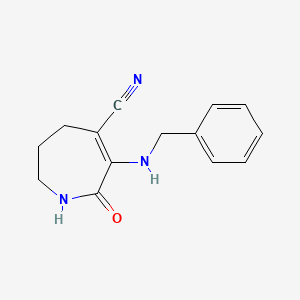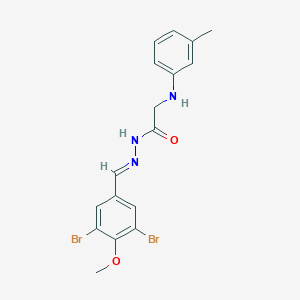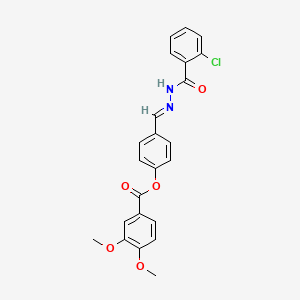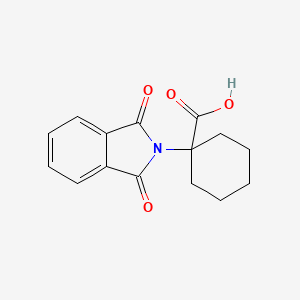
3-(benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a complex organic compound with the following structural formula:
- It contains a tetrahydroazepine ring system, a benzylamino group, a cyano (carbonitrile) functional group, and a ketone (oxo) group.
- The compound’s systematic name is N-Benzyl-3-aminopropan-1-ol (CAS#: 4720-29-0).
- It is a colorless liquid with a boiling point of approximately 115°C at 0.7 mmHg .
3-(Benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile: C10H15NO
.Métodos De Preparación
-
The synthesis of this compound involves several steps:
Nitration: Start with ). Nitrate this compound to introduce a nitro group.
Reduction: Convert the nitro group to an amino group using a suitable reducing agent (e.g., hydrogenation).
Bromination: Introduce a bromine atom at the desired position (e.g., α to the amino group) using a brominating reagent.
Cyano Group Introduction: Finally, react the brominated intermediate with a cyanide source (e.g., potassium cyanide) to form the carbonitrile group.
-
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the preparation of other compounds.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar compounds include other tetrahydroazepines, benzylamines, and carbonitriles.
- Uniqueness: The combination of the benzylamino group, ketone, and carbonitrile functionalities sets it apart from related compounds.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
6-(benzylamino)-7-oxo-1,2,3,4-tetrahydroazepine-5-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-9-12-7-4-8-16-14(18)13(12)17-10-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-8,10H2,(H,16,18) |
Clave InChI |
QOVKPUXINOFQSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)NC1)NCC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)






![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)






